2-(3,4-dimethoxyphenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide
Description
This compound features a central acetamide scaffold substituted with a 3,4-dimethoxyphenyl group and a (1-(4-fluorophenyl)cyclopropyl)methyl moiety. The 3,4-dimethoxy substitution on the phenyl ring introduces electron-donating properties, while the cyclopropylmethyl group attached to a fluorophenyl ring provides steric rigidity and metabolic stability.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c1-24-17-8-3-14(11-18(17)25-2)12-19(23)22-13-20(9-10-20)15-4-6-16(21)7-5-15/h3-8,11H,9-10,12-13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTUFYMIGWTIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2(CC2)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,4-Dimethoxyphenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A dimethoxyphenyl group
- A cyclopropyl moiety substituted with a fluorophenyl group
- An acetamide functional group
This unique arrangement suggests potential interactions with various biological targets, particularly in the central nervous system and inflammatory pathways.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Anti-inflammatory Activity :
- A related study demonstrated that compounds with similar structures showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting anti-inflammatory properties .
- In vitro assays indicated that certain derivatives achieved up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs .
- Antinociceptive Effects :
- Anticancer Activity :
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Receptor Binding : Similar compounds have shown affinity for sigma receptors, which are implicated in various neurological processes and pain modulation .
- Cytokine Inhibition : The ability to inhibit cytokine production suggests that this compound may affect signaling pathways involved in inflammation and immune response.
Table 1: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds structurally similar to 2-(3,4-dimethoxyphenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide exhibit significant anticancer properties. The modulation of specific molecular targets involved in cancer pathways has been a focal point in recent studies. For instance, derivatives with similar structures have been synthesized and tested for their ability to inhibit tumor growth by targeting pathways associated with cell proliferation and apoptosis .
Neuroprotective Effects
The compound's potential neuroprotective effects are also noteworthy. Similar compounds have been shown to act as antagonists at NMDA receptors, which play a crucial role in excitotoxicity linked to neurodegenerative diseases. By modulating glutamate signaling, these compounds may offer protective benefits against conditions such as Alzheimer's disease and Huntington's disease .
Case Study 1: Anticancer Research
A study focused on synthesizing derivatives of similar structures demonstrated that modifications at specific positions led to enhanced potency against various cancer cell lines. The results indicated that compounds with a cyclopropyl group showed improved interaction with cellular targets compared to their non-cyclopropyl counterparts .
Case Study 2: Neuroprotection
In another investigation, the neuroprotective effects of related compounds were assessed in animal models of neurodegenerative diseases. The results showed that these compounds could reduce neuronal damage by inhibiting NMDA receptor-mediated excitotoxicity, highlighting their potential for treating neurological disorders .
Comparison with Similar Compounds
Structural and Functional Analog: A-740003
Structure: A-740003 ([N-(1-[(cyanoimino)(5-quinolinylamino)methyl]amino-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide]) shares the 3,4-dimethoxyphenylacetamide core but diverges in its substituents, including a quinolinylamino-cyanoimino group and a branched alkyl chain. Activity: A-740003 is a selective P2X7 receptor antagonist with demonstrated efficacy in reducing neuropathic pain in rodent models at doses of 10–100 mg/kg . Key Differences:
- The target compound replaces A-740003’s quinoline and cyanoimino groups with a fluorophenyl-cyclopropylmethyl moiety, likely altering receptor binding kinetics and selectivity.
Tetrahydroisoquinoline Derivatives ()
Example Compound: 25g (N-Benzyl-2-{6-[(cyclopropylmethyl)(methyl)amino]-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide). Structural Comparison:
- Core: Tetrahydroisoquinoline vs. acetamide in the target compound.
- Substituents: Both compounds feature a 3,4-dimethoxyphenyl group, but 25g includes a benzyl group and tetrahydroisoquinoline-derived amino substituents. Synthesis: 25g was synthesized in 94% yield via reductive amination and column chromatography, suggesting robust synthetic accessibility for analogs with complex cores . Implications: The tetrahydroisoquinoline core may confer distinct pharmacokinetic properties, such as increased membrane permeability, compared to the simpler acetamide scaffold of the target compound .
Halogen-Substituted Acetamide: 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide
Structure : Features a 4-chlorophenyl and 3,4-difluorophenyl substitution pattern.
Crystallography : The dihedral angle between the two aromatic rings is 65.2°, with intermolecular hydrogen bonds (N–H⋯O) stabilizing the crystal lattice .
Comparison :
Q & A
Q. What synthetic methodologies are recommended for the preparation of 2-(3,4-dimethoxyphenyl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide?
A multi-step synthesis approach is typically employed:
- Step 1 : Prepare the cyclopropane-containing intermediate (e.g., 1-(4-fluorophenyl)cyclopropyl)methanamine) via [2+1] cyclopropanation using a fluorostyrene derivative and a carbene precursor.
- Step 2 : Couple the intermediate with 2-(3,4-dimethoxyphenyl)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (dichloromethane/ethyl acetate) to isolate the product. Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .
Q. How is structural integrity confirmed for this compound?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at 3,4-positions, cyclopropane ring protons). For example, cyclopropane CH₂ protons typically appear as multiplets at δ 0.8–1.2 ppm.
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. A similar acetamide derivative showed dihedral angles of 65.2° between aromatic rings .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₁H₂₃FNO₃ requires m/z 356.1661) .
Q. What preliminary biological assays are used to evaluate its bioactivity?
- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs.
- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, A549) to determine IC₅₀ values. Structural analogs with fluorophenyl groups showed IC₅₀ values <10 μM in some cases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Modify Substituents : Introduce electron-withdrawing groups (e.g., nitro) on the fluorophenyl ring to enhance electrophilic interactions. Replace methoxy groups with halogens to improve membrane permeability.
- Cyclopropane Ring Modifications : Test bicyclic or spiro derivatives to assess steric effects on target binding.
- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. How to resolve contradictions in reported biological data (e.g., variable IC₅₀ values)?
- Standardize Assays : Ensure consistent cell line passage numbers, serum concentrations, and incubation times.
- Control for Solubility : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets. Replicate experiments across independent labs .
Q. What strategies address low yields in cyclopropane intermediate synthesis?
- Catalyst Optimization : Use Rh(II) or Cu(I) catalysts to improve stereoselectivity.
- Reaction Solvent Screening : Test polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Byproduct Analysis : Employ GC-MS to identify side products (e.g., ring-opened alkenes) and adjust reaction stoichiometry .
Q. How to investigate pharmacokinetic properties (e.g., metabolic stability)?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Structural analogs with cyclopropane moieties showed t₁/₂ > 2 hours.
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction.
- Caco-2 Permeability : Assess intestinal absorption potential (Papp > 1 × 10⁻⁶ cm/s indicates good bioavailability) .
Methodological Considerations
Q. What analytical techniques quantify trace impurities in the final product?
- HPLC-DAD : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) to detect impurities at 254 nm.
- NMR Spectroscopy : Compare integration ratios of proton signals to estimate purity.
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Q. How to design a stability study under varying storage conditions?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B).
- Kinetic Analysis : Plot degradation rates using Arrhenius equations to predict shelf life.
- Degradant Identification : Use LC-MS/MS to characterize oxidation products (e.g., methoxy → quinone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
